molecular formula C9H7N3O3 B3018879 2-cyano-N-(4-nitrophenyl)acetamide CAS No. 22208-39-5

2-cyano-N-(4-nitrophenyl)acetamide

Cat. No.: B3018879
CAS No.: 22208-39-5
M. Wt: 205.173
InChI Key: FIZKBWOSZUORJF-UHFFFAOYSA-N
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Description

2-cyano-N-(4-nitrophenyl)acetamide is an organic compound with the molecular formula C₉H₇N₃O₃. It is a derivative of cyanoacetamide, where the nitrogen atom is substituted with a 4-nitrophenyl group.

Mechanism of Action

Target of Action

2-Cyano-N-(4-nitrophenyl)acetamide is a derivative of cyanoacetamide . Cyanoacetamide derivatives are considered privileged structures and are one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to various changes. For instance, it was reported that treatment of 2-cyano-N-(2-nitrophenyl) acetamide with 1,4-dithiane-2,5-diol in boiling ethanol containing a catalytic amount of triethylamine furnished 2-amino-N-(2-nitrophenyl)thiophene-3-carboxamide .

Biochemical Pathways

Cyanoacetamide derivatives, in general, are known to be involved in the formation of biologically active novel heterocyclic moieties .

Pharmacokinetics

The compound’s molecular weight is 20517 , which could influence its pharmacokinetic properties.

Result of Action

Many derivatives of cyanoacetamide have been reported to exhibit diverse biological activities , suggesting that this compound may also have significant biological effects.

Action Environment

It’s worth noting that the compound’s storage temperature is ambient , which could potentially influence its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(4-nitrophenyl)acetamide typically involves the reaction of 4-nitroaniline with ethyl cyanoacetate. The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent, such as ethanol. The mixture is heated to reflux for several hours, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, maintaining precise temperature control, and employing continuous stirring to ensure uniform mixing. The product is then purified through recrystallization or other suitable methods to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(4-nitrophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Condensation Reactions: Common reagents include aldehydes, ketones, and bases such as sodium hydroxide or potassium carbonate.

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are used in nucleophilic substitution reactions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyano-N-(4-nitrophenyl)acetamide is unique due to the para positioning of the nitro group, which influences its reactivity and the types of derivatives it can form. This positioning can affect the electronic properties of the compound, making it distinct from its ortho and meta counterparts .

Properties

IUPAC Name

2-cyano-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c10-6-5-9(13)11-7-1-3-8(4-2-7)12(14)15/h1-4H,5H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZKBWOSZUORJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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